Technical Guide: 2,4,5-Trimethylaniline Hydrochloride
Technical Guide: 2,4,5-Trimethylaniline Hydrochloride
CAS Number: 21436-97-5
This technical guide provides an in-depth overview of 2,4,5-Trimethylaniline (B89559) hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, toxicological data, and metabolic pathways.
Chemical and Physical Properties
2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of 2,4,5-Trimethylaniline (also known as pseudocumidine).[1][2] The parent compound, 2,4,5-Trimethylaniline, has the CAS number 137-17-7.[1][3] In solution and in vivo, the hydrochloride salt is expected to exist in a dissociated state and is considered toxicologically equivalent to the free amine form.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| 2,4,5-Trimethylaniline Hydrochloride | ||
| CAS Number | 21436-97-5 | [1][4] |
| Molecular Formula | C₉H₁₄ClN | [4] |
| Molecular Weight | 171.67 g/mol | [4] |
| Melting Point | 235°C | [1] |
| Appearance | Light Brown Solid | [5] |
| 2,4,5-Trimethylaniline (Parent Compound) | ||
| CAS Number | 137-17-7 | [1][3] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Melting Point | 64°C | [1] |
| Boiling Point | 234-235°C at 760 mmHg | [3] |
| Appearance | Fine gray-white powder or white crystals | [1][3] |
| Water Solubility | < 0.1 mg/mL at 23°C | [3] |
| pKa | 5.09 | [3] |
Table 2: Synonyms [1][3][4][5][6]
| Compound | Synonyms |
| 2,4,5-Trimethylaniline Hydrochloride | 1-Amino-2,4,5-trimethylbenzene hydrochloride, psi-Cumidine hydrochloride, Pseudocumidine hydrochloride, 1,2,4-Trimethyl-5-aminobenzene hydrochloride, Benzenamine, 2,4,5-trimethyl-, hydrochloride |
| 2,4,5-Trimethylaniline | Pseudocumidine, psi-Cumidine, 1-Amino-2,4,5-trimethylbenzene, 1,2,4-Trimethyl-5-aminobenzene, 2,4,5-Trimethylbenzenamine |
Synthesis and Manufacturing
-
Nitration: Selective mononitration of the corresponding trimethylbenzene (mesitylene for the 2,4,6-isomer) using a mixture of sulfuric and nitric acid.
-
Reduction: The resulting nitroaromatic compound is then reduced to the aniline (B41778) derivative, for example, using iron powder and hydrochloric acid.
The hydrochloride salt is subsequently prepared by treating the free amine with hydrochloric acid.
Experimental Protocols
Carcinogenicity Bioassay in Rodents
A bioassay to determine the carcinogenicity of 2,4,5-trimethylaniline was conducted by the National Cancer Institute.[8]
-
Test Species: Fischer 344 (F344) rats and B6C3F1 mice.[8]
-
Administration: The test chemical was administered in the feed for 101 weeks.[8]
-
Dosage:
-
Control Groups: Matched control groups of 20 untreated animals of each sex were used.[8]
-
Endpoint: All surviving animals were euthanized and necropsied at the end of the 101-week administration period to assess for tumor formation.[8]
The study concluded that 2,4,5-trimethylaniline was carcinogenic for male and female F344 rats and female B6C3F1 mice, inducing various carcinomas.[8]
Safety and Toxicology
2,4,5-Trimethylaniline and its strong acid salts are classified as carcinogenic.[9]
Table 3: GHS Hazard Classifications [4]
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Acute Toxicity, Inhalation | 3 |
| Carcinogenicity | 1B |
| Hazardous to the aquatic environment (chronic) | 2 |
Carcinogenicity: Studies have demonstrated that 2,4,5-trimethylaniline induces liver carcinomas in male and female Fischer 344 rats and female B6C3F1 mice.[1] Increased incidences of lung tumors were also observed in treated rats of both sexes and female mice.[1] The International Agency for Research on Cancer (IARC) has noted there is limited evidence for the carcinogenicity of 2,4,5-trimethylaniline in experimental animals.[10]
Mutagenicity: 2,4,5-Trimethylaniline has been shown to be mutagenic to Salmonella typhimurium with metabolic activation.[1][10]
Metabolic Pathway and Mechanism of Carcinogenicity
The carcinogenic activity of many aromatic amines, including 2,4,5-trimethylaniline, is linked to their metabolic activation. A key step in this process is the formation of N-hydroxylated metabolites.[11][12] These reactive intermediates can then form adducts with DNA, leading to mutations and potentially initiating cancer. The induction of methemoglobinemia in rats by the related compound 2,4,6-trimethylaniline (B148799) is an indicator of the formation of such N-hydroxylated metabolites.[11][12]
Caption: Metabolic activation pathway of 2,4,5-Trimethylaniline.
Spectral Data
While a comprehensive set of spectra for 2,4,5-trimethylaniline hydrochloride is not available, data for the parent compound, 2,4,5-trimethylaniline, has been reported.
Table 4: Spectral Data References for 2,4,5-Trimethylaniline
| Technique | Database/Source |
| Mass Spectrometry (EI) | NIST WebBook[6] |
| 13C NMR | ChemicalBook[13] |
| Infrared (IR) Spectroscopy | PubChem[3], ChemicalBook[2] |
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 2,4,5-TRIMETHYLANILINE(94-48-4) IR Spectrum [chemicalbook.com]
- 3. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethylaniline Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Benzenamine, 2,4,5-trimethyl- [webbook.nist.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Bioassay of 2,4,5-trimethylaniline for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemicals Listed Effective October 24, 1997 as Known to the State to Cause Cancer: 2,4,5-Trimethylaniline and its strong acid salts, 5-Chloro-o-toluidine and its strong acid salts, and Quinoline and its strong acid salts - OEHHA [oehha.ca.gov]
- 10. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 2,4,5-TRIMETHYLANILINE(94-48-4) 13C NMR spectrum [chemicalbook.com]
